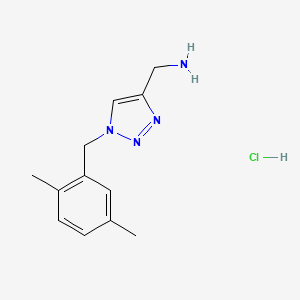
(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
The compound has shown promising applications in medicinal chemistry, particularly as a neurokinin-1 receptor antagonist. It exhibits high affinity and oral activity, making it effective in pre-clinical tests for conditions like emesis and depression. Its solubility in water (>100 mg/mL) enhances its suitability for intravenous and oral clinical administration. The synthesis of the solubilizing group incorporated in the compound involves thermal rearrangement of a propargylic azide in the presence of dimethylamine, indicating a nuanced approach to its design and potential for clinical efficacy (Harrison et al., 2001).
Synthesis and Structural Analysis
The compound's structure and synthesis have been a subject of significant research. For instance, its synthesis through 1,3-dipolar cycloaddition reaction and the establishment of its structure based on NMR spectroscopy, Elemental Analysis, and MS data highlight the methodological advancements in the synthesis of complex organic compounds. The detailed structural analysis contributes to a deeper understanding of its potential interactions and applications (Younas et al., 2014).
Antimicrobial and Antifungal Activities
The compound and its derivatives have demonstrated significant antimicrobial and antifungal activities. The synthesis of a series of derivatives, characterization by spectral and elemental analyses, and in vitro evaluation against pathogenic strains show its potential in combating infections. Most of the derivatives display moderate to very good activities, comparable to first-line drugs, indicating its potential in developing new antimicrobial and antifungal agents (Thomas et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c1-9-3-4-10(2)11(5-9)7-16-8-12(6-13)14-15-16;/h3-5,8H,6-7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYYUCVEIAQXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
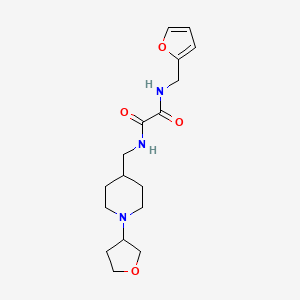
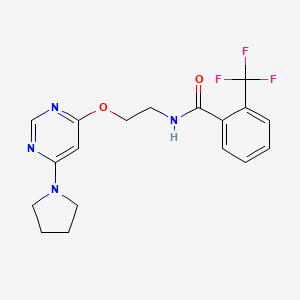

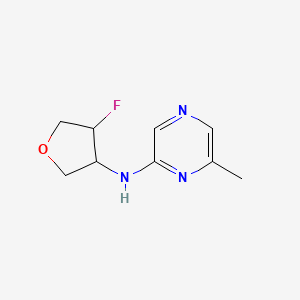
![8-acetamido-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)
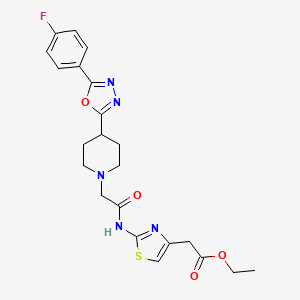


![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
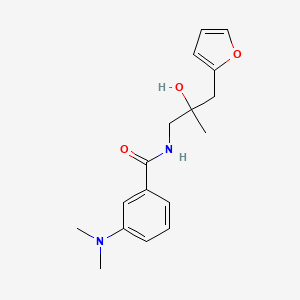
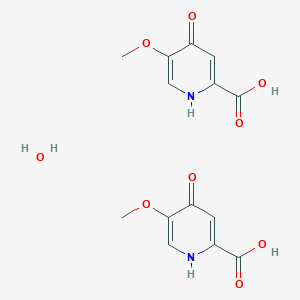
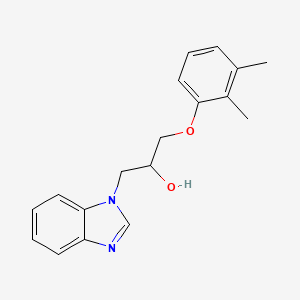

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
